molecular formula C14H10ClFO3 B1328840 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid CAS No. 1019348-55-0

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Cat. No. B1328840
CAS RN: 1019348-55-0
M. Wt: 280.68 g/mol
InChI Key: NHKDSLBPQUOAMQ-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid is a compound that can be associated with benzyl-type radicals, which are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss this compound, they provide insights into related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of precursor molecules such as 2-chloro-4-fluorotoluene, which can be transformed into benzyl-type radicals through processes like corona discharge . Additionally, molecular salts of related compounds like 2-chloro-4-nitrobenzoic acid have been synthesized using a crystal engineering approach, indicating that similar methodologies could potentially be applied to synthesize the compound of interest . Furthermore, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate through a series of reactions including cyclization, N-alkylation, hydrolyzation, and chlorination suggests a multi-step synthetic route that could be adapted for this compound .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For instance, the crystal structures of various molecular salts of 2-chloro-4-nitrobenzoic acid were determined using this technique . Similarly, the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative provides insights into the molecular conformation and intramolecular interactions that could be present in this compound .

Chemical Reactions Analysis

The reactivity of related compounds can shed light on the potential chemical reactions of this compound. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of various heterocyclic scaffolds, indicating that halogenated benzoic acids can participate in a range of chemical transformations . Additionally, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives from benzylic alcohols using a fluorination reagent suggests that halogen exchange reactions could be relevant .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of this compound. The presence of halogen bonds in the crystal structures of molecular salts of 2-chloro-4-nitrobenzoic acid highlights the role of such interactions in the stability of the crystal lattice . Moreover, the detection of N-acetylcysteinyl conjugates as minor metabolites in the urine following the administration of fluorobenzyl alcohols indicates the metabolic fate of such compounds in biological systems .

Scientific Research Applications

Metabolism and Excretion Studies

  • 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid and similar compounds are studied for their metabolism and excretion in biological systems. For instance, research on 2-, 3-, and 4-fluorobenzyl alcohols has shown that their major metabolites are glycine conjugates of corresponding benzoic acids, with a minor proportion being N-acetylcysteinyl conjugates, indicating complex metabolic pathways (Blackledge, Nicholson, & Wilson, 2003).

Adsorption Studies

  • Adsorption behaviors of benzoic acids, including 2-fluorobenzoic acid, on electrodes in acidic media have been investigated, shedding light on the molecular interactions of these compounds with metal surfaces (Ikezawa, Yoshida, & Ariga, 2006).

Photodecomposition Research

  • Studies on chlorobenzoic acids, including 2-chlorobenzoic acid, have explored their photodecomposition, revealing how sunlight and UV irradiation lead to the formation of hydroxybenzoic acids and benzoic acid itself (Crosby & Leitis, 1969).

Thermodynamic Property Evaluation

  • Research has been conducted to evaluate the thermodynamic properties of halogenosubstituted benzoic acids, including those with fluoro and chloro substituents. This is crucial for understanding their behavior in various chemical reactions and environments (Zherikova & Verevkin, 2019).

Quantum Chemistry and Pattern Recognition

  • Quantum chemistry and pattern recognition methods have been applied to study a range of substituted benzoic acids. This approach helps in understanding the physicochemical properties and metabolic fates of these compounds, including those similar to this compound (Ghauri et al., 1992).

Drug Discovery Applications

  • 2-Chloro-4-nitrobenzoic acid, a compound related to this compound, has been used as a building block in drug discovery, particularly in the synthesis of molecular salts and cocrystals for the treatment of HIV and immune deficiency diseases (Oruganti et al., 2017).

Safety and Hazards

The compound is classified as an irritant . It’s important to handle it with care, avoid dust formation, and prevent contact with skin and eyes .

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-12-7-10(16)6-5-9(12)8-19-13-4-2-1-3-11(13)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKDSLBPQUOAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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